molecular formula C9H8BrClFNO B8175429 3-Bromo-2-chloro-N-(2-fluoroethyl)benzamide

3-Bromo-2-chloro-N-(2-fluoroethyl)benzamide

Cat. No.: B8175429
M. Wt: 280.52 g/mol
InChI Key: HAHDWRJGKDSSBH-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-N-(2-fluoroethyl)benzamide is a chemical compound characterized by its bromine, chlorine, and fluorine atoms attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-N-(2-fluoroethyl)benzamide typically involves multiple steps, starting with the bromination and chlorination of benzene derivatives

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of catalysts and controlled reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-N-(2-fluoroethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: Converting the benzamide group to a carboxylic acid.

  • Reduction: Reducing the bromine and chlorine atoms to hydrogen atoms.

  • Substitution: Replacing the halogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Utilizing nucleophiles like sodium azide (NaN3) in polar aprotic solvents.

Major Products Formed:

  • Oxidation: 3-Bromo-2-chlorobenzoic acid.

  • Reduction: 3-Bromo-2-chloroethylbenzene.

  • Substitution: 3-Bromo-2-chloro-N-(2-azidoethyl)benzamide.

Scientific Research Applications

Chemistry: In chemistry, 3-Bromo-2-chloro-N-(2-fluoroethyl)benzamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to biologically active molecules allows it to be used as a probe in biochemical experiments.

Medicine: In the medical field, this compound is explored for its pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific diseases.

Industry: Industrially, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-Bromo-2-chloro-N-(2-fluoroethyl)benzamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

  • 3-Bromo-2-fluorobenzonitrile

  • 2-Bromo-3-fluoroaniline

  • (1-Bromo-2,2,2-trifluoroethyl)benzene

Uniqueness: 3-Bromo-2-chloro-N-(2-fluoroethyl)benzamide stands out due to its combination of halogen atoms and the presence of the fluorinated ethyl group. This unique structure imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-bromo-2-chloro-N-(2-fluoroethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClFNO/c10-7-3-1-2-6(8(7)11)9(14)13-5-4-12/h1-3H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHDWRJGKDSSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)C(=O)NCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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